双(环戊二烯基)二甲基钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(cyclopentadienyl)dimethyltitanium is a useful research compound. Its molecular formula is C12H16Ti and its molecular weight is 208.12. The purity is usually 95%.

BenchChem offers high-quality Bis(cyclopentadienyl)dimethyltitanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(cyclopentadienyl)dimethyltitanium including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

C-C 键形成(烯烃化)催化剂

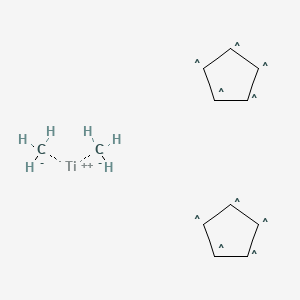

双(环戊二烯基)二甲基钛用作 C-C 键形成的催化剂,特别是在烯烃化反应中 {svg_1}。烯烃化是有机化学中形成碳碳双键(烯烃)的过程。它是合成复杂有机分子的关键反应。

其他有机钛化合物的先驱

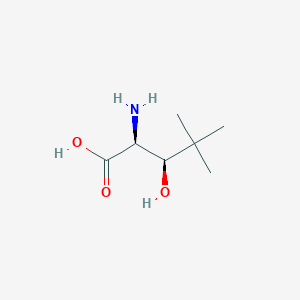

该化合物通常用作其他有机钛化合物的先驱 {svg_2}。其稳定性和易处理性使其成为该目的的热门选择。

锯齿线化合物的合成

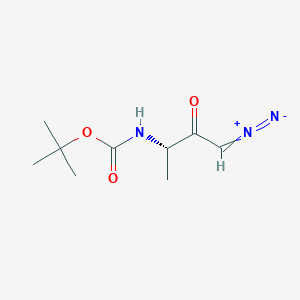

双(环戊二烯基)二甲基钛用于合成锯齿线化合物 {svg_3}。这些化合物具有类似于锯齿线的结构,因此得名。它们在材料科学和有机化学中具有各种应用。

烷基卤化物的脱卤

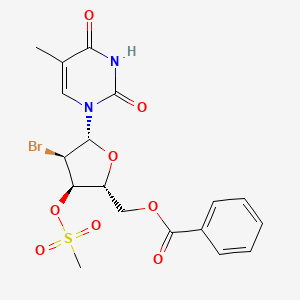

它用于烷基卤化物的脱卤 {svg_4}。脱卤是从有机化合物中去除卤素的化学反应。这是许多有机合成过程中的关键步骤。

烯烃的聚合

双(环戊二烯基)二甲基钛可以催化烯烃的聚合 {svg_5}。这是生产各种塑料和树脂的关键过程。

作用机制

Target of Action

Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .

Mode of Action

The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .

Biochemical Pathways

The primary biochemical pathway affected by Bis(cyclopentadienyl)dimethyltitanium is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .

Result of Action

The result of Bis(cyclopentadienyl)dimethyltitanium’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .

Action Environment

The action of Bis(cyclopentadienyl)dimethyltitanium is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .

生化分析

Biochemical Properties

Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity and electron-rich nature . The cyclopentadienyl in the molecule can provide many electrons, making it a good electron donor . This electron-rich nature allows Bis(cyclopentadienyl)dimethyltitanium to have a wide range of applications in coordination chemistry .

Molecular Mechanism

Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity . It can react with many compounds and can act as a catalyst in various organic synthesis reactions

Temporal Effects in Laboratory Settings

The stability of Bis(cyclopentadienyl)dimethyltitanium is well-documented. It has good thermal stability and can react at higher temperatures without decomposing . This makes it an ideal catalyst for many organic synthesis reactions .

属性

InChI |

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNMHOFZZXZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)